P-Toluic Acid

描述

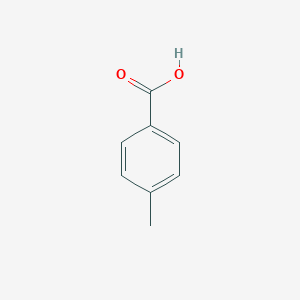

This compound is a methylbenzoic acid in which the methyl substituent is located at position 4. It is a conjugate acid of a p-toluate.

4-Methylbenzoic acid has been reported in Aloe africana, Homo sapiens, and other organisms with data available.

RN given refers to parent cpd; structure

Structure

3D Structure

属性

IUPAC Name |

4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBBFKOUUSUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23292-93-5 (zinc salt), 2420-97-5 (cadmium salt), 67874-52-6 (barium salt) | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021618 | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluic acid is a white powder. Sublimes. (NTP, 1992), Dry Powder; Other Solid, White solid; [CAMEO] White to yellow-brown solid; [OECD SIDS] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

525 to 527 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 0.34 mg/mL at 25 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0061 [mmHg] | |

| Record name | p-Toluic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-94-5 | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26GBX5SSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 360 °F (NTP, 1992), 181 °C | |

| Record name | P-TOLUIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Toluic Acid: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluic acid, systematically known as 4-methylbenzoic acid, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. Its structural simplicity, combined with the reactivity of its carboxyl and methyl groups, makes it a versatile building block in various industrial and research applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Furthermore, this document outlines its key applications, particularly in the context of materials science and as a scaffold in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol (B145695), acetone, and ether.[1][2] The presence of the electron-donating methyl group on the benzene (B151609) ring slightly influences the acidity of the carboxylic acid group compared to benzoic acid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][3] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Melting Point | 177-180 °C | [1] |

| Boiling Point | 274-275 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| pKa | ~4.36 | [2] |

| Solubility in water | < 0.1 g/100 mL at 19 °C | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: 1H NMR Spectral Data of this compound (Solvent: DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 12.80 | s | 1H | -COOH | [4] |

| 7.84 | d | 2H | Aromatic H (ortho to -COOH) | [4] |

| 7.29 | d | 2H | Aromatic H (meta to -COOH) | [4] |

| 2.36 | s | 3H | -CH₃ | [4] |

Table 3: 13C NMR Spectral Data of this compound (Solvent: DMSO-d6)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 167.80 | -COOH | [4] |

| 143.46 | Aromatic C (para to -COOH) | [4] |

| 129.80 | Aromatic C (ortho to -COOH) | [4] |

| 129.55 | Aromatic C (ipso, attached to -COOH) | [4] |

| 128.52 | Aromatic C (meta to -COOH) | [4] |

| 21.55 | -CH₃ | [4] |

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm-1) | Intensity | Assignment | Reference(s) |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) | [5] |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) | [5] |

| 1610, 1580, 1510 | Medium-Strong | C=C stretch (aromatic ring) | [5] |

| 1250-1350 | Strong | C-O stretch (carboxylic acid) | [5] |

| 900-950 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) | [5] |

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment | Reference(s) |

| 136 | High | [M]⁺ (Molecular ion) | [6] |

| 119 | High | [M - OH]⁺ | [6] |

| 91 | Very High | [M - COOH]⁺ (Tropylium ion) | [6] |

| 65 | Medium | [C₅H₅]⁺ | [6] |

Experimental Protocols

Synthesis of this compound via Oxidation of p-Cymene (B1678584)

This protocol details the synthesis of this compound from p-cymene using nitric acid as the oxidizing agent.[7]

Materials:

-

p-Cymene

-

Concentrated nitric acid (sp. gr. 1.42)

-

Deionized water

-

1 N Sodium hydroxide (B78521) solution

-

Zinc dust

-

5 N Hydrochloric acid

-

Norit (activated carbon)

Equipment:

-

5-L round-bottomed flask

-

Efficient mechanical stirrer

-

Reflux condenser with a gas trap

-

Büchner funnel and hardened filter paper

-

2-L flask

-

Heating mantle

-

Apparatus for continuous extraction

Procedure:

-

In a 5-L round-bottomed flask, combine 2.7 L of water and 750 mL of concentrated nitric acid.

-

Equip the flask with a mechanical stirrer and a reflux condenser connected to a gas trap.

-

Add 105 g (125 mL, 0.78 mole) of p-cymene to the flask and commence stirring.

-

Gently heat the mixture to a boil and maintain reflux for 8 hours.

-

Allow the reaction mixture to cool to room temperature, which will cause the crude this compound to crystallize.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with 200 mL of water in several small portions.

-

Dissolve the crude product in 850 mL of 1 N sodium hydroxide solution.

-

Transfer the alkaline solution to a 2-L flask, add 20 g of zinc dust, and distill the mixture until the distillate runs clear.

-

Filter the hot solution to remove the zinc dust.

-

In a separate vessel, heat 500 mL of 5 N hydrochloric acid to boiling.

-

Pour the yellowish filtrate in a thin stream into the boiling hydrochloric acid with vigorous stirring to precipitate the this compound.

-

Cool the mixture, and collect the precipitated acid by filtration.

-

Wash the product with cold water until the washings are free of chloride ions, then dry the product.

-

For further purification, the crude acid can be extracted with toluene for 6 hours. Chilling the toluene extract to 0°C will yield crystalline this compound. An alternative purification involves dissolving the acid in 0.5 N sodium hydroxide, treating with Norit, filtering, and re-precipitating with hot hydrochloric acid, followed by recrystallization from toluene.[7]

Synthesis of this compound via Hydrolysis of p-Tolunitrile (B1678323)

This method describes the preparation of this compound through the base-catalyzed hydrolysis of p-tolunitrile.[8]

Materials:

-

p-Tolunitrile

-

10% aqueous sodium hydroxide solution

-

Ethanol

-

Concentrated hydrochloric acid

-

Cold water

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

Combine 5 g of p-tolunitrile, 75 mL of 10% aqueous sodium hydroxide solution, and 15 mL of ethanol in a round-bottomed flask.

-

Heat the mixture under reflux for 1.5 hours. The ethanol helps to prevent the volatile p-tolunitrile from crystallizing in the condenser.[8]

-

After the hydrolysis is complete, cool the solution to room temperature.

-

Neutralize the solution by adding concentrated hydrochloric acid until the precipitation of this compound is complete.

-

Collect the crystalline product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a mixture of equal volumes of water and ethanol.

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of numerous organic molecules.

-

Intermediate for Terephthalic Acid: A primary industrial application of this compound is as an intermediate in the production of terephthalic acid, a monomer used in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET).[9]

-

Pharmaceutical and Agrochemical Synthesis: The chemical scaffold of this compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its derivatives have been explored for their potential anti-inflammatory, analgesic, and antibacterial properties.[2]

-

Precursor for Dyes and Polymers: It also serves as a starting material in the synthesis of certain dyes and as an additive in polymer formulations.

While this compound itself is not typically a signaling molecule, its derivatives are designed to interact with biological targets. For instance, it can be a fragment or building block in the design of enzyme inhibitors or receptor ligands.

Visualized Workflows and Relationships

Safety and Handling

This compound may cause skin and eye irritation.[3] It is harmful if ingested, inhaled, or absorbed through the skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamental organic compound with well-characterized physical, chemical, and spectroscopic properties. Its importance as a synthetic intermediate in various industrial processes, from the production of polymers to the synthesis of pharmaceuticals and agrochemicals, is well-established. The experimental protocols provided herein offer reliable methods for its preparation and purification in a laboratory setting. This guide serves as a valuable technical resource for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. The Essential Role of this compound in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 3. This compound | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(99-94-5) 1H NMR [m.chemicalbook.com]

- 5. This compound(99-94-5) IR Spectrum [m.chemicalbook.com]

- 6. This compound(99-94-5) MS [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of p-Toluic Acid in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-toluic acid (also known as 4-methylbenzoic acid) in a range of aqueous and organic solvents. Understanding the solubility characteristics of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and materials science. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the pH of the medium. The following tables summarize the available quantitative solubility data in various solvents.

Solubility in Water

This compound is sparingly soluble in water. Its solubility is significantly affected by pH and temperature. The carboxylic acid group (pKa ≈ 4.36) means that it is more soluble in alkaline solutions where it forms the more polar toluate salt.

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Molarity (mol/L) | Mole Fraction (x₁) | Notes |

| 19 | 292.15 | <0.1 | <0.0073 | <1.32 x 10⁻⁴ | [1] |

| 25 | 298.15 | ≤0.01 at pH 0 | ≤0.00073 | ≤1.32 x 10⁻⁵ | pH-dependent solubility[2] |

| 25 | 298.15 | 0.03 at pH 7 | 0.0022 | 3.97 x 10⁻⁵ | pH-dependent solubility[2] |

| 98 | 371.15 | 1.16 | 0.0852 | 0.0015 | [3] |

Solubility in Organic Solvents

This compound generally exhibits higher solubility in polar organic solvents compared to nonpolar ones. The data is presented as mole fraction solubility (x₁) at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K) [4]

| Temperature (K) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | Trichloromethane | Acetic Acid |

| 288.15 | 0.3854 | 0.3689 | 0.3542 | 0.0468 | 0.0891 |

| 293.15 | 0.4251 | 0.4072 | 0.3911 | 0.0563 | 0.1032 |

| 298.15 | 0.4678 | 0.4485 | 0.4308 | 0.0674 | 0.1189 |

| 303.15 | 0.5136 | 0.4929 | 0.4735 | 0.0805 | 0.1364 |

| 308.15 | 0.5627 | 0.5404 | 0.5193 | 0.0958 | 0.1559 |

| 313.15 | 0.6152 | 0.5913 | 0.5684 | 0.1137 | 0.1776 |

| 318.15 | 0.6713 | 0.6457 | 0.6209 | 0.1346 | 0.2018 |

| 323.15 | 0.7311 | 0.7038 | 0.6771 | 0.1589 | 0.2287 |

| 328.15 | - | - | - | 0.1871 | 0.2587 |

| 333.15 | - | - | - | 0.2198 | 0.2921 |

| 338.15 | - | - | - | 0.2576 | 0.3294 |

| 343.15 | - | - | - | 0.3014 | 0.3711 |

| 348.15 | - | - | - | 0.3521 | 0.4177 |

| 353.15 | - | - | - | 0.4106 | 0.4698 |

| 358.15 | - | - | - | 0.4782 | 0.5282 |

| 363.15 | - | - | - | 0.5564 | 0.5936 |

| 368.15 | - | - | - | 0.6469 | 0.6669 |

Table 2: Mole Fraction Solubility (x₁) of this compound in Additional Organic Solvents at Different Temperatures (K) [5]

| Temperature (K) | N-Methylformamide | 1,3-Dimethyl-2-imidazolidinone | N-Methylformanilide | 2-Ethyl-1-hexanol | Tetrahydrofuran | Cyclohexanone | Acetophenone | Ethylene Glycol Diethyl Ether |

| 293.65 | 0.2851 | 0.2643 | 0.2451 | 0.1345 | 0.2134 | 0.2011 | 0.1876 | 0.1432 |

| 298.65 | 0.3167 | 0.2941 | 0.2732 | 0.1532 | 0.2411 | 0.2287 | 0.2143 | 0.1654 |

| 303.65 | 0.3502 | 0.3258 | 0.3031 | 0.1735 | 0.2708 | 0.2583 | 0.2431 | 0.1898 |

| 308.65 | 0.3858 | 0.3595 | 0.3349 | 0.1954 | 0.3025 | 0.2899 | 0.2741 | 0.2165 |

| 313.65 | 0.4235 | 0.3953 | 0.3687 | 0.2191 | 0.3364 | 0.3237 | 0.3073 | 0.2457 |

| 318.65 | 0.4634 | 0.4333 | 0.4046 | 0.2447 | 0.3726 | 0.3598 | 0.3429 | 0.2776 |

| 323.65 | 0.5057 | 0.4736 | 0.4427 | 0.2723 | 0.4112 | 0.3983 | 0.3809 | 0.3123 |

| 328.65 | 0.5504 | 0.5163 | 0.4831 | 0.3021 | 0.4524 | 0.4394 | 0.4215 | 0.3499 |

| 333.65 | 0.5977 | 0.5615 | 0.5259 | 0.3342 | 0.4963 | 0.4832 | 0.4648 | 0.3906 |

| 338.65 | 0.6477 | 0.6094 | 0.5712 | 0.3687 | 0.543 | 0.5298 | 0.5109 | 0.4345 |

| 343.65 | 0.7005 | 0.6601 | 0.6191 | 0.4058 | 0.5927 | 0.5794 | 0.5599 | 0.4818 |

Qualitative Solubility in Other Common Organic Solvents

-

Methanol: Soluble[7]

-

Diethyl Ether: Soluble[6]

-

Benzene: Readily soluble[1]

-

Toluene (B28343): Soluble. Recrystallization from toluene is a cited purification method.[1]

-

Chloroform: Soluble[6]

-

Ethyl Acetate (B1210297): Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable data. The following are detailed methodologies for two common experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][9]

Materials and Apparatus:

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Isothermal shaker

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or evaporating dishes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in an isothermal shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) to ensure that the solution is saturated. Constant agitation is necessary to facilitate dissolution.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the solid particles to settle. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry weighing bottle or evaporating dish. This step removes any undissolved microcrystals.

-

Weighing the Saturated Solution: Accurately weigh the weighing bottle containing the filtered saturated solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying to a Constant Weight: After the solvent has evaporated, continue to dry the solid residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Final Weighing: Accurately weigh the weighing bottle containing the dry this compound residue.

Data Calculation:

-

Mass of the saturated solution = (Mass of weighing bottle + saturated solution) - (Mass of empty weighing bottle)

-

Mass of dissolved this compound = (Mass of weighing bottle + residue) - (Mass of empty weighing bottle)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility can then be expressed in various units, such as g/100 g of solvent, molality, or mole fraction.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only small sample volumes are available.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column suitable for the analysis of organic acids (e.g., C18 reverse-phase column)

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer like phosphate (B84403) or acetate buffer, pH adjusted)

-

This compound standard of known purity

-

Solvent of interest

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution of this compound at the desired temperature.

-

Sample Preparation for HPLC: Withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered sample accurately with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system and record the peak area for this compound.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This concentration represents the solubility at the experimental temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Conclusion

This technical guide has compiled and presented key solubility data for this compound in water and a variety of organic solvents. The provided experimental protocols offer detailed guidance for researchers to perform their own solubility determinations. The quantitative data and methodologies outlined herein are essential for the effective use of this compound in research, development, and industrial applications, particularly in the fields of pharmaceuticals and polymer chemistry. Further research to obtain temperature-dependent quantitative solubility data in common solvents like ethanol, acetone, and ethyl acetate would be a valuable addition to the existing literature.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound [chembk.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of p-Toluic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the melting and boiling points of p-Toluic acid (also known as 4-methylbenzoic acid), a crucial intermediate in various industrial syntheses. The guide details its physical properties, standardized experimental protocols for thermal analysis, and its role in key chemical manufacturing processes.

Physicochemical Data Presentation

This compound is a white crystalline solid at standard conditions.[1][2] Its thermal properties are well-documented, making them reliable indicators of sample purity. The quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 177 - 182 °C | [3][4][5][6][7] |

| 180 - 181 °C | [1] | |

| 274 - 275 °C | [1][3][8][9][10] | |

| Boiling Point | 274 °C @ 760 mmHg | [7][11] |

| Molecular Formula | C₈H₈O₂ | [1][3][6] |

| Molar Mass | 136.15 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1][3][6] |

| Density | 1.06 g/cm³ | [1][4][6][12] |

| Solubility in Water | Sparingly soluble; <0.1 g/100 mL at 19 °C | [1][3] |

| Solubility (Other) | Soluble in acetone, ethanol, and ether | [1][3][6] |

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for substance identification and purity assessment. Impurities typically cause a depression in the melting point and a broadening of the melting range.[13][14]

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a melting point apparatus.

Methodology:

-

Sample Preparation: A small quantity of dry, finely powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube or dropping it through a longer glass tube.[13][14][15]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or similar digital device).[14]

-

Approximate Melting Point (Fast Run): A rapid heating rate (10-20 °C per minute) is initially applied to determine an approximate melting range. This sample should be discarded after use.[14][15]

-

Accurate Melting Point (Slow Run): A fresh sample is prepared. The apparatus is heated rapidly to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to about 2 °C per minute to allow for thermal equilibrium.[14][15]

-

Data Recording: The melting range is recorded as two values: the temperature at which the first liquid is observed, and the temperature at which the last solid crystal melts.[13][14] For a pure compound, this range should be narrow.

This protocol describes a common laboratory method for determining the boiling point of a liquid at atmospheric pressure.

Methodology:

-

Apparatus Setup: Approximately 3 mL of the liquid sample (if this compound were in a liquid state or dissolved in a high-boiling solvent) is placed in a clean, dry test tube with a couple of boiling chips to ensure smooth boiling.[16]

-

Heating: The test tube is clamped and lowered into a heating bath (e.g., a beaker of water or oil). The liquid level in the test tube should be below the bath level.[16] A thermometer is positioned so that its bulb is in the vapor phase, just above the surface of the boiling liquid.[16]

-

Heating and Observation: The heating bath is heated gradually.[16] As the liquid boils, its vapor will heat the thermometer bulb.

-

Data Recording: The boiling point is the stable temperature reading on the thermometer when the liquid is boiling vigorously and there is a constant reflux of vapor condensing on the thermometer.[16] This temperature represents the point where the vapor pressure of the substance equals the atmospheric pressure.[16]

Visualized Workflows and Relationships

The following diagrams, rendered using the DOT language, illustrate key experimental and logical pathways related to this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Role of this compound in PET synthesis.

Industrial Relevance and Applications

This compound is a significant intermediate in industrial organic synthesis. Its primary application is in the production of terephthalic acid via the oxidation of p-xylene.[3][6] Terephthalic acid is a monomer essential for manufacturing polyethylene terephthalate (PET), a widely used polymer in textiles, packaging, and plastic bottles.[3] Furthermore, this compound and its derivatives serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound|99-94-5 - MOLBASE Encyclopedia [m.molbase.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 99-94-5 [chemicalbook.com]

- 9. This compound 98 99-94-5 [sigmaaldrich.com]

- 10. 99-94-5 CAS | this compound | Acids-Organic | Article No. 06343 [lobachemie.com]

- 11. This compound [stenutz.eu]

- 12. This compound(99-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. community.wvu.edu [community.wvu.edu]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-methylbenzoic acid (also known as p-toluic acid), a compound of interest in medicinal chemistry and materials science. An understanding of its three-dimensional structure is fundamental to elucidating its physicochemical properties and for rational drug design. This document outlines the crystallographic data, experimental protocols for its determination, and the key intermolecular interactions that govern its solid-state assembly.

Core Crystallographic Data

The crystal structure of 4-methylbenzoic acid has been experimentally determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 785064 .[1] The following tables summarize the key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement for 4-Methylbenzoic Acid

| Parameter | Value |

| CCDC Deposition Number | 785064 |

| Empirical Formula | C₈H₈O₂ |

| Formula Weight | 136.15 g/mol |

| Temperature | Data not available in search results |

| Wavelength | Data not available in search results |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| α | Data not available in search results |

| β | Data not available in search results |

| γ | Data not available in search results |

| Volume | Data not available in search results |

| Z | Data not available in search results |

| Density (calculated) | Data not available in search results |

| Absorption Coefficient | Data not available in search results |

| F(000) | Data not available in search results |

| Data Collection and Refinement | |

| Reflections Collected | Data not available in search results |

| Independent Reflections | Data not available in search results |

| Goodness-of-fit on F² | Data not available in search results |

| Final R indices [I>2σ(I)] | Data not available in search results |

| R indices (all data) | Data not available in search results |

Note: Detailed quantitative data should be retrieved from the full crystallographic information file (CIF) from the CCDC.

Table 2: Selected Bond Lengths and Angles for 4-Methylbenzoic Acid

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C(7)-O(1) | Data not available in search results |

| C(7)-O(2) | Data not available in search results |

| C(1)-C(7) | Data not available in search results |

| C(4)-C(8) | Data not available in search results |

| Bond Angles | |

| O(1)-C(7)-O(2) | Data not available in search results |

| O(1)-C(7)-C(1) | Data not available in search results |

| O(2)-C(7)-C(1) | Data not available in search results |

| Torsion Angles | |

| C(2)-C(1)-C(7)-O(2) | Data not available in search results |

Note: The data presented here are placeholders. For accurate and complete geometric parameters, please refer to the CIF file associated with CCDC 785064.

Molecular and Crystal Structure Analysis

4-Methylbenzoic acid, with the chemical formula C₈H₈O₂, consists of a benzene (B151609) ring substituted with a carboxylic acid group and a methyl group at the para (1,4) positions.

Caption: Molecular structure of 4-methylbenzoic acid.

A predominant feature in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact through strong O-H···O hydrogen bonds, creating a stable eight-membered ring motif. This dimerization is a key factor in the supramolecular assembly of these compounds.

Caption: Hydrogen-bonding in the 4-methylbenzoic acid dimer.

Experimental Protocols

The determination of the crystal structure of 4-methylbenzoic acid follows a standard procedure involving crystallization, data collection, and structure solution and refinement.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of small organic molecules like 4-methylbenzoic acid.

Protocol for Slow Evaporation:

-

Purity: Ensure the 4-methylbenzoic acid sample is of high purity, as impurities can impede crystal growth or affect crystal quality.

-

Solvent Selection: Prepare a saturated or near-saturated solution of 4-methylbenzoic acid in a suitable solvent. A good solvent will have moderate solubility for the compound. Acetone is a commonly used solvent for crystallizing benzoic acid derivatives.

-

Setup: Transfer the solution to a clean vial or beaker. The vessel should be loosely covered to allow for slow evaporation of the solvent.

-

Environment: Place the crystallization setup in a vibration-free environment with a stable temperature.

-

Growth: Over time, as the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent nucleation and crystal growth. This process can take several days to weeks.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head. The analysis is often performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This step includes indexing the diffraction spots and applying corrections for factors such as X-ray absorption by the crystal.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods, such as direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are presented in a Crystallographic Information File (CIF).

Significance for Drug Development

The precise knowledge of the crystal structure of 4-methylbenzoic acid is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional conformation of the molecule provides insights into how it might interact with biological targets.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have different physical properties, such as solubility and bioavailability. A detailed structural analysis is the first step in identifying and characterizing polymorphs.

-

Rational Drug Design: The crystal structure can serve as a basis for the design of new derivatives with improved properties, such as enhanced binding affinity to a target protein or better solid-state characteristics.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the selection of excipients and the design of stable pharmaceutical formulations.

References

Acidity and pKa value of p-Toluic acid

An In-depth Technical Guide to the Acidity and pKa of p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of this compound (4-methylbenzoic acid). It includes quantitative data, detailed experimental protocols for pKa determination, and logical workflow diagrams to support research and development activities.

Executive Summary

This compound is a substituted benzoic acid with acidic properties influenced by the electron-donating methyl group at the para position. Its acid dissociation constant (pKa) is a critical parameter in drug design, formulation, and understanding its chemical behavior in various systems. This document outlines the key physicochemical properties of this compound and provides standardized methodologies for the experimental determination of its pKa.

Physicochemical Properties and Acidity of this compound

This compound is a white crystalline solid with the chemical formula CH₃C₆H₄COOH.[1] It is sparingly soluble in water but soluble in organic solvents like acetone (B3395972) and ethanol.[1][2] The acidity of this compound arises from the dissociation of the carboxylic acid proton to form the p-toluate (B1214165) anion and a proton.

The presence of the methyl group, an electron-donating group, on the benzene (B151609) ring slightly decreases the acidity of this compound compared to benzoic acid. This is because the methyl group destabilizes the carboxylate anion, making the acid weaker.

Quantitative Data for this compound

The following table summarizes the key quantitative data related to the acidity of this compound.

| Parameter | Value | Temperature (°C) | Reference |

| pKa | 4.36 | 25 | [3][4] |

| pKa | 4.37 | Not Specified | [5] |

| pH (1 mM solution) | 3.73 | Not Specified | [2][3] |

| pH (10 mM solution) | 3.2 | Not Specified | [2][3] |

| **pH (100 mM solution) | 2.69 | Not Specified | [2][3] |

Experimental Protocols for pKa Determination

The accurate determination of the pKa value of this compound is crucial for various applications. The following are detailed protocols for three common and reliable methods: potentiometric titration, UV-Vis spectrophotometric titration, and ¹H NMR spectroscopy.

Method 1: Potentiometric Titration

This method involves titrating a solution of the weak acid (this compound) with a strong base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[6]

Materials and Reagents:

-

This compound (analytical grade)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

Sample Preparation: Accurately weigh a sample of this compound to prepare a 1 mM solution in deionized water. If solubility is an issue, a co-solvent like methanol (B129727) can be used, but the pKa value will be specific to that solvent mixture.[6]

-

Titration Setup:

-

Place 20 mL of the 1 mM this compound solution into a beaker with a magnetic stir bar.

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[1]

-

If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.[1]

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

-

-

Titration:

-

Begin stirring the solution at a moderate, constant speed.

-

Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL) from the buret.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid.[5][7][8]

-

Perform the titration in triplicate to ensure reproducibility.

-

Potentiometric titration workflow for pKa determination.

Method 2: UV-Vis Spectrophotometric Titration

This method is suitable for compounds that have a chromophore close to the acidic functional group, leading to a change in the UV-Vis spectrum upon ionization.

Materials and Reagents:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 3 to 6)

-

0.1 M HCl and 0.1 M NaOH solutions

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Determine Analytical Wavelengths:

-

Prepare two solutions of this compound of the same concentration: one in a highly acidic solution (e.g., 0.1 M HCl, where the acid is fully protonated) and one in a highly basic solution (e.g., 0.1 M NaOH, where the acid is fully deprotonated).

-

Scan the UV-Vis spectrum of both solutions to identify the wavelengths of maximum absorbance (λmax) for both the protonated (HA) and deprotonated (A⁻) forms.

-

-

Sample Preparation:

-

Prepare a series of solutions of this compound at a constant concentration in the prepared buffer solutions of varying pH.

-

-

Measurement:

-

Measure the absorbance of each buffered solution at the predetermined λmax for the deprotonated form (A⁻).

-

-

Data Analysis:

-

Plot the absorbance versus pH. The resulting plot will be a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of this compound.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A_b - A) / (A - A_a)) where:

-

A is the absorbance of the sample at a given pH.

-

A_a is the absorbance in the highly acidic solution.

-

A_b is the absorbance in the highly basic solution.

-

-

The average of the calculated pKa values provides the final result.

-

Spectrophotometric titration workflow for pKa determination.

Method 3: ¹H NMR Spectroscopy

This technique relies on the change in the chemical shift of protons near the acidic site as the molecule transitions between its protonated and deprotonated states.[2][3]

Materials and Reagents:

-

This compound

-

Deuterated solvent (e.g., D₂O)

-

Deuterated acid (e.g., DCl) and base (e.g., NaOD) for pH adjustment

-

NMR spectrometer

-

pH meter (calibrated for D₂O if necessary)

Procedure:

-

Sample Preparation:

-

Prepare a series of NMR samples of this compound at a constant concentration in the deuterated solvent.

-

Adjust the "pH" (or more accurately, the pD) of each sample to a different value using the deuterated acid and base, covering a range around the expected pKa.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum for each sample.

-

Identify a proton signal that shows a significant change in chemical shift with varying pD. For this compound, the aromatic protons ortho to the carboxylic acid group are suitable candidates.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the selected proton against the pD of the solution. This will generate a sigmoidal curve.

-

The pD at the inflection point of this curve is the pKa in D₂O.

-

To convert the pKa from D₂O to H₂O, a correction factor is typically applied (pKa(H₂O) ≈ 0.92 * pKa(D₂O) + 0.42).

-

Alternatively, the pKa can be calculated by fitting the data to the equation: δ_obs = (δ_HA * [HA] + δ_A⁻ * [A⁻]) / ([HA] + [A⁻]) where δ_obs is the observed chemical shift, and δ_HA and δ_A⁻ are the chemical shifts of the fully protonated and deprotonated forms, respectively.

-

¹H NMR spectroscopy workflow for pKa determination.

Conclusion

The pKa of this compound is a well-established value, and its determination can be reliably achieved through various experimental techniques. This guide provides the necessary quantitative data and detailed methodologies to assist researchers, scientists, and drug development professionals in their work with this compound. The choice of method will depend on the available equipment, the required precision, and the specific experimental conditions.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asdlib.org [asdlib.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. youtube.com [youtube.com]

The Industrial Synthesis of p-Toluic Acid from p-Xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of p-Toluic acid, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers. The primary focus is on the liquid-phase oxidation of p-xylene (B151628), the most prevalent industrial methodology. This document details the core chemical processes, experimental protocols, and quantitative data to support research and development in this field.

Introduction

This compound (4-methylbenzoic acid) is a valuable aromatic carboxylic acid. Its industrial production is predominantly achieved through the controlled oxidation of one of the two methyl groups of p-xylene. The selective oxidation of p-xylene to this compound is a critical step, as over-oxidation can lead to the formation of terephthalic acid, a commodity chemical used in polyester (B1180765) production.[1][2] Therefore, precise control of reaction conditions and catalyst systems is paramount to maximize the yield and purity of this compound.

The most established industrial method for this transformation is the liquid-phase air oxidation catalyzed by a multicomponent metallic catalyst system, commonly known as the AMOCO process.[2] Variations of this process, including alternative solvents and catalyst promoters, have been developed to improve efficiency and environmental footprint.

Core Industrial Synthesis: Liquid-Phase Oxidation of p-Xylene

The industrial synthesis of this compound from p-xylene is primarily accomplished through liquid-phase oxidation using air or purified oxygen as the oxidant. This process is typically carried out in a stirred-tank reactor under elevated temperature and pressure.

Catalysis

The catalyst system is the cornerstone of this process, influencing both the rate of reaction and the selectivity towards this compound. The most common catalyst is a synergistic combination of cobalt and manganese salts, often in the form of acetates or naphthenates.[3] A bromine-containing compound, such as hydrobromic acid or sodium bromide, is frequently used as a promoter to initiate the free-radical chain reaction.[2] Some processes also incorporate cerium salts as part of the catalyst system.[4]

Reaction Mechanism

The oxidation of p-xylene to this compound proceeds via a free-radical chain reaction mechanism. The process can be broadly divided into initiation, propagation, and termination steps. The catalyst plays a crucial role in the initiation and propagation stages.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various studies on the liquid-phase oxidation of p-xylene to this compound, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: AMOCO-type Process with Acetic Acid Solvent

| Catalyst System | Temperature (°C) | Pressure (bar) | p-Xylene Conversion (%) | This compound Selectivity (%) | Reference |

| Co/Mn/Br | 175-225 | 15-30 | >98 | ~95 (to Terephthalic Acid) | [2] |

| Co(OAc)₂/Mn(OAc)₂/HBr | 185-191 | Not Specified | High | Not Specified for this compound | [1] |

| Co(OAc)₂/Mn(OAc)₂/NHPI | 65 | Not Specified | 35-40 | 85-89 | [2] |

| Cobalt Acetate (B1210297)/KBr/Ozone | 110 | Atmospheric | 97 | Low (Mainly Terephthalic Acid) | [5] |

Table 2: Alternative Process with Water Solvent

| Catalyst System | Temperature (°C) | Pressure ( kg/cm ²) | p-Xylene Conversion (%) | This compound Selectivity (%) | Reference |

| Cobaltous Acetate | 130 | 20 | 67.46 | 78.99 | [4] |

| Cobaltous Acetate | 130 | 10 | 73.38 | 82.88 | [4] |

| Cobaltous Acetate/Cerium(III) Acetate | 150 | Not Specified | 20.05 | 96.62 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Liquid-Phase Oxidation in Acetic Acid (AMOCO Process Principle)

This protocol is a generalized representation of the AMOCO process for educational and research purposes.

Materials:

-

p-Xylene

-

Acetic Acid (solvent)

-

Cobalt (II) Acetate Tetrahydrate

-

Manganese (II) Acetate Tetrahydrate

-

Sodium Bromide

-

High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controllers.

-

Gas chromatograph (GC) for analysis.

Procedure:

-

Charge the autoclave reactor with p-xylene, acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide in the desired molar ratios.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired operating pressure (e.g., 15-30 bar).[2]

-

Begin stirring and heat the reactor to the target temperature (e.g., 175-225 °C).[2]

-

Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-4 hours). Monitor the reaction progress by taking samples periodically through the sampling valve.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess pressure.

-

Discharge the reaction mixture. The solid product, primarily terephthalic acid in a full oxidation, can be separated by filtration. For maximizing this compound, the reaction is stopped before complete conversion.

-

Analyze the liquid and solid phases using GC or HPLC to determine the conversion of p-xylene and the selectivity to this compound and other products.

Protocol 2: Liquid-Phase Oxidation in Water

This protocol is based on a patented, more environmentally benign process.[4]

Materials:

-

p-Xylene

-

Deionized Water (solvent)

-

Cobaltous Acetate

-

Cerium (III) Acetate (optional)

-

High-pressure stainless-steel autoclave reactor with similar specifications as in Protocol 1.

Procedure:

-

Charge the autoclave reactor with p-xylene, deionized water, and the catalyst (cobaltous acetate and optionally cerium (III) acetate).[4]

-

Seal the reactor and purge with nitrogen.

-

Pressurize the reactor with oxygen or air to the desired pressure (e.g., 3-25 kg/cm ²).[4]

-

Commence stirring and heat the reactor to the reaction temperature (e.g., 130-190 °C).[4]

-

Maintain the reaction for a specified period (e.g., 5-10 hours), with a continuous flow of the oxidizing gas if required.[4]

-

After the reaction, cool the reactor to room temperature and vent the pressure.

-

The solid this compound product can be recovered by filtration.

-

The product can be further purified by washing with an organic solvent to remove unreacted p-xylene.[4]

-

Analyze the product for purity and yield.

Purification of this compound

The crude this compound obtained from the synthesis often contains unreacted p-xylene, intermediates like p-tolualdehyde, and byproducts such as terephthalic acid. Several methods can be employed for purification:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent, such as toluene (B28343) or an ethanol-water mixture, to obtain high-purity crystals.[6]

-

Washing: Washing the filtered product with a solvent in which this compound has low solubility but impurities are soluble (e.g., cold water, hexane, or toluene) can effectively remove contaminants.[7][8]

-

Base-Acid Treatment: The crude acid can be dissolved in an aqueous base (e.g., sodium hydroxide), filtered to remove insoluble impurities, and then re-precipitated by adding a strong acid (e.g., hydrochloric acid).[6]

Conclusion

The industrial synthesis of this compound from p-xylene via liquid-phase oxidation is a well-established and optimized process. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in determining the yield and selectivity of the desired product. While the AMOCO process using an acetic acid solvent and a Co-Mn-Br catalyst system remains a dominant technology, research into more environmentally friendly approaches, such as water-based systems, is ongoing. A thorough understanding of the reaction kinetics, mechanism, and purification techniques is essential for researchers and professionals in the chemical and pharmaceutical industries to innovate and improve upon existing methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US20060247464A1 - Process for the preparation of this compound by liquid phase oxidation of p-xylene in water - Google Patents [patents.google.com]

- 5. scienceasia.org [scienceasia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US10125075B2 - this compound production method - Google Patents [patents.google.com]

- 8. WO2016136683A1 - this compound producing method - Google Patents [patents.google.com]

The Natural Occurrence of 4-Methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoic acid, also known as p-toluic acid, is a primary metabolite and a member of the benzoic acid class of organic compounds.[1] It is characterized by a benzene (B151609) ring substituted with a methyl group and a carboxyl group at the para position. This compound is found across various domains of life, from microorganisms to plants and animals, indicating its involvement in fundamental biological processes.[1][2] In industrial contexts, it serves as a crucial intermediate in the synthesis of terephthalic acid for polyethylene (B3416737) terephthalate (B1205515) (PET) production, as well as in the manufacturing of dyes, fragrances, and pharmaceuticals.[3] This guide provides a comprehensive overview of the natural occurrence of 4-methylbenzoic acid, including its biosynthesis and degradation, alongside detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

4-Methylbenzoic acid has been identified in a variety of natural sources. It is a known constituent of several plant species and has also been detected in animals, including humans, as a metabolic product. Despite its widespread presence, detailed quantitative data on its concentration in many natural matrices remains limited in publicly available literature.

The compound has been reported in Aloe africana and is also a component of horseradish (Armoracia rusticana).[2] In humans, 4-methylbenzoic acid has been detected in saliva.[4] It is also a known metabolite of xylene, an organic solvent, and its presence can be indicative of exposure.

The table below summarizes the known natural sources of 4-methylbenzoic acid. The lack of specific quantitative data in the cited literature is noted.

| Natural Source | Part/Matrix | Concentration | Analytical Method | Reference |

| Aloe africana | Not Specified | Not Reported | Not Specified | [2] |

| Armoracia rusticana (Horseradish) | Root | Not Reported | Not Specified | [5] |

| Homo sapiens (Human) | Saliva | Detected, but not quantified | Not Specified | [4] |

| Various Plants | Essential Oils | Component, but not quantified | Not Specified |

Biosynthetic and Metabolic Pathways

The biosynthesis and degradation of 4-methylbenzoic acid involve several enzymatic steps, connecting it to broader metabolic networks within organisms.

Plant Biosynthesis of 4-Methylbenzoic Acid

In plants, benzoic acids are generally synthesized from cinnamic acid via β-oxidative or non-β-oxidative pathways.[6][7] A likely biosynthetic route to 4-methylbenzoic acid is through the monoterpene, p-cymene. The pathway originates from geranyl pyrophosphate (GPP), a key intermediate in the terpenoid biosynthesis pathway.

Caption: Plausible biosynthetic pathway of 4-methylbenzoic acid in plants.

Microbial Degradation of 4-Methylbenzoic Acid

Certain microorganisms, particularly soil bacteria like Pseudomonas species, are capable of utilizing aromatic compounds as a sole carbon and energy source. The degradation of 4-methylbenzoic acid likely proceeds through oxidation of the methyl group and subsequent hydroxylation of the aromatic ring, followed by ring cleavage. This pathway is analogous to the degradation of other methylated aromatic compounds.

Caption: Postulated microbial degradation pathway for 4-methylbenzoic acid.

Experimental Protocols

The extraction and quantification of 4-methylbenzoic acid from natural matrices typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Extraction and Quantification of 4-Methylbenzoic Acid from Plant Material using HPLC-UV

This protocol describes a general procedure for the analysis of 4-methylbenzoic acid in plant tissues.

1. Sample Preparation and Extraction:

-

Homogenization: Weigh 1-2 g of fresh (or 0.1-0.2 g of dried) plant material and homogenize in 10 mL of 80% methanol (B129727) using a mortar and pestle or a mechanical homogenizer.

-